molecular formula C21H28N4O4 B12305366 (2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid

(2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid

Cat. No.: B12305366
M. Wt: 400.5 g/mol
InChI Key: VTCPAVSQPNVJLB-UHFFFAOYSA-N
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Description

(2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid is a complex organic compound that features an indole moiety, a piperazine ring, and a butanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be introduced through the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The indole and piperazine moieties are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Assembly: The final step involves the coupling of the piperazine-indole intermediate with the butanoic acid derivative under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperazine ring.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology and neurology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid apart from similar compounds is its unique combination of an indole moiety and a piperazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not possible with simpler compounds.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H28N4O4/c1-14(2)19(20(27)28)23-21(29)25-11-9-24(10-12-25)18(26)8-7-15-13-22-17-6-4-3-5-16(15)17/h3-6,13-14,19,22H,7-12H2,1-2H3,(H,23,29)(H,27,28)

InChI Key

VTCPAVSQPNVJLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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